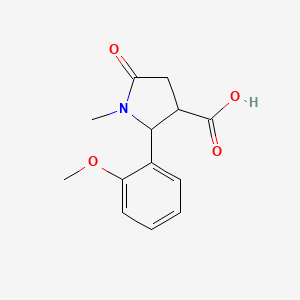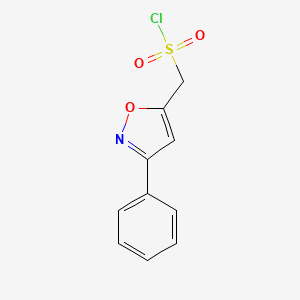
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, also known as MEMOPO, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MEMOPO is a pyrrolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its ability to act as an antioxidant and a free radical scavenger. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can also inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can also improve mitochondrial function, which is essential for cellular energy production.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is its potential as a neuroprotective agent. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases. However, one of the limitations of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is its limited bioavailability, which can limit its potential use in clinical settings.
Future Directions
There are several future directions for the research on 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid. One of the potential future directions is the development of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid analogs that can improve its bioavailability and potency. Another future direction is the investigation of the potential use of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid in the treatment of other diseases, such as cancer and cardiovascular diseases. The development of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid-based drug delivery systems is also a potential future direction for the research on 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Conclusion:
In conclusion, 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has shown potential as a neuroprotective agent, and its mechanism of action and biochemical and physiological effects have been studied extensively. Further research on 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid and its analogs is necessary to fully understand its potential applications and limitations.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid has shown potential applications in various fields of scientific research. One of the significant applications of 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid is its potential use as a neuroprotective agent. Studies have shown that 2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid can protect against oxidative stress-induced neuronal damage and can improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-(2-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-14-11(15)7-9(13(16)17)12(14)8-5-3-4-6-10(8)18-2/h3-6,9,12H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHILKJSXOOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(3-Chloro-4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1452199.png)






![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)




![3,5-Dimethyl-4-[2-(methylamino)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B1452219.png)